6-Methylquinoline

Vue d'ensemble

Description

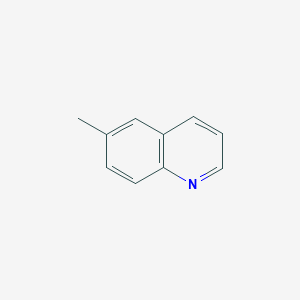

6-Methylquinoline (C₁₀H₉N; CAS 91-62-3) is a heterocyclic aromatic compound consisting of a quinoline backbone with a methyl substituent at the 6-position. It is naturally occurring in trace amounts in foods like tea and is utilized as a flavoring agent (FEMA 2744) . Structurally, it is characterized by a fused benzene-pyridine ring system, with the methyl group influencing its electronic and steric properties. Key applications include its use in liquid crystal synthesis , wastewater treatment , and as a precursor in organic chemistry (e.g., synthesizing styrylquinoline derivatives for Alzheimer’s disease research) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Methylquinoline can be synthesized through various methods. One common method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetone in the presence of a base. Another method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid, can be adapted to produce this compound by using appropriate starting materials and catalysts . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Environmental Applications

Wastewater Treatment

One of the critical applications of 6-MQ is in the treatment of shale gas wastewater (SGW). A recent study highlighted the use of an innovative electrochemical membrane constructed with multi-walled carbon nanotubes (CNTs) for the removal of 6-MQ from SGW. The research demonstrated that increasing voltage and salinity improved the removal efficiency, achieving over 34% removal rate at a voltage of 3 V. This method proved effective in both synthetic and real wastewater scenarios, indicating its potential for practical applications in environmental remediation .

| Parameter | Effect on Removal Efficiency |

|---|---|

| Voltage | Positive correlation |

| Initial Pollutant Concentration | Diminishing efficiency with increase |

| Salinity | Positive correlation |

Microbial Applications

Biodegradation

6-MQ serves as a primary carbon source for the bacterium Pseudomonas putida QP1, which is known for its ability to degrade various organic pollutants. The utilization of 6-MQ in microbial cultures has been shown to enhance the biodegradation processes of quinoline derivatives, making it valuable for bioremediation efforts .

Fluorescent Probes

Additionally, 6-MQ has been utilized in synthesizing fluorescent halide-sensitive quinolinium dyes. These dyes are instrumental in biological systems for determining chloride levels, which can be crucial in various biochemical assays and environmental monitoring .

Chemical Synthesis

Synthesis of Derivatives

Research has indicated that 6-MQ can be used as a precursor in synthesizing several chemical derivatives. For instance, it has been involved in creating novel chalcones and other quinoline derivatives that exhibit potential biological activities. Studies have shown that these derivatives may possess antimicrobial and anticancer properties, thus expanding the scope of 6-MQ's applications in pharmaceuticals .

Food Chemistry

Potential Biomarker

In food chemistry, 6-MQ has been detected in various teas (black tea, green tea) and is proposed as a potential biomarker for the consumption of these beverages. Its presence raises interest regarding its sensory properties and potential health implications associated with tea consumption .

Case Studies and Research Findings

- Case Study on Electrochemical Membranes: The study on electrochemical CNTs filters demonstrated significant promise in addressing low molecular weight contaminants like 6-MQ in SGW treatment, contributing valuable insights into advanced wastewater treatment technologies .

- Microbial Transformation Studies: Research on Pseudomonas putida cultures showed rapid transformation capabilities for substituted quinolines, including 6-MQ, enhancing our understanding of microbial degradation pathways and their applications in environmental cleanup .

Mécanisme D'action

The mechanism of action of 6-Methylquinoline and its derivatives often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

| Property | 6-Methylquinoline | 8-Methylquinoline | Quinoline (Parent) |

|---|---|---|---|

| Molecular Formula | C₁₀H₉N | C₁₀H₉N | C₉H₇N |

| Boiling Point (°C) | 267–269 | 265–267 | 237–239 |

| Melting Point (°C) | 34–36 | 38–40 | -15 |

| LogP (Octanol-Water) | 2.56 | 2.62 | 2.03 |

| Key Applications | Liquid crystals, bioremediation | Carcinogenicity studies | Industrial solvent, precursor |

The methyl group’s position significantly impacts intermolecular interactions. For instance, this compound’s kinked structure enables wide nematic phase ranges (71.9–107.5°C) in liquid crystals, unlike linear derivatives like 8-methylquinoline .

Genotoxicity and Carcinogenicity

- This compound: In vitro: Initially showed genotoxicity (chromosomal aberrations in CHO cells) . In vivo: Negative in comet assays (rat liver/duodenum) and micronucleus tests (Muta™ mice), ruling out genotoxicity . Carcinogenicity: No tumors in rats (0.05% dietary dose) or mice (skin initiation tests) .

- 4-/8-Methylquinoline: Induced skin tumors in mice (45–53% incidence) at 7.5 mg/mouse . 8-Nitroquinoline (positive control) showed carcinogenicity in rats, unlike this compound .

Biodegradation and Environmental Impact

| Compound | Biodegradation Efficiency | Residual Concentration (10–15 mg/L) |

|---|---|---|

| This compound | High (Pseudomonas putida) | 0.5–4 mg/L |

| 3-Methylquinoline | Partial | 4 mg/L |

| Quinoline | Complete | Not detected |

This compound is efficiently degraded in immobilized-cell bioreactors (degradation in 24 hours at 28°C) , whereas 3-methylquinoline exhibits incomplete transformation .

Toxicokinetics and NOAEL

- Higher doses (25 mg/kg/day in Fukushima et al., 1981) showed non-significant liver nodule increases .

- Quinoline: Lower NOAEL (0.5 mg/kg/day) due to hepatotoxicity and carcinogenicity risks .

Key Research Findings

- Liquid Crystal Behavior: this compound derivatives (e.g., 2-(4′-alkoxybiphenyl)-6-methylquinoline) exhibit wide nematic phases (72.9–107.5°C), attributed to their kinked core structure .

- Environmental Remediation: Electrochemical carbon nanotube filters remove this compound from shale gas wastewater effectively, addressing its environmental persistence .

- Metabolic Correlations: In piglets, this compound correlates positively with Faecalibacterium, suggesting gut microbiota interactions .

Activité Biologique

6-Methylquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological activities.

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strains Tested | Antifungal Strains Tested | Activity Level |

|---|---|---|---|

| 2-Chloro-6-methylquinoline | Escherichia coli, Staphylococcus aureus | Aspergillus niger, Penicillium citrinum | Moderate to High |

| This compound hydrazones | Pseudomonas aeruginosa | Aspergillus flavus | Weak to Moderate |

| Quinolinyl amines | Multiple strains (various) | Various fungal strains | Variable |

Research indicates that compounds with specific substituents, such as halogens, enhance antimicrobial activity. For instance, derivatives with 4-fluoro or 4-nitro groups exhibit stronger antibacterial effects compared to others .

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent, particularly in targeting multidrug-resistant cancer cells.

Case Study: P-Glycoprotein Inhibition

A study focused on the synthesis of new quinoline derivatives, including those based on this compound, evaluated their ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. The results showed that some derivatives exhibited significant P-gp inhibition, suggesting potential use in overcoming drug resistance in cancer treatments .

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been reported to possess various other biological activities:

- Antimalarial : Some derivatives have shown promise in inhibiting malaria parasites.

- Antidepressant : Certain analogs exhibit effects similar to known antidepressants.

- Anti-inflammatory : Compounds derived from this compound demonstrate anti-inflammatory properties through various mechanisms.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying 6-Methylquinoline in complex matrices like environmental or biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantification due to their sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly in distinguishing regioisomers. For example, the methyl group at position 6 in this compound produces distinct splitting patterns in NMR spectra compared to other methylquinoline isomers .

Q. What are the key physical-chemical properties of this compound relevant to laboratory handling and experimental design?

- Methodological Answer : this compound is a liquid at room temperature (melting point: -22°C) with a boiling point of 258–259°C and a density of ~1.067 g/cm³. Its refractive index (1.6125–1.6145) and solubility in organic solvents (e.g., methanol, acetone) must be considered when designing extraction protocols or reaction conditions. Safety protocols should address its flammability (flash point: 104°C) and potential irritancy .

Q. How is this compound detected as a metabolite in environmental or biological systems, and what are its potential biomarker applications?

- Methodological Answer : In anaerobic digestion studies, this compound was identified as a metabolite in sludge-containing samples using untargeted metabolomics. Its presence in tea and plant-derived bioreactors suggests it could serve as a biomarker for microbial degradation of aromatic compounds. LC-MS/MS with high-resolution mass analyzers (e.g., Q-TOF) is recommended for untargeted detection in complex matrices .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in microbial degradation pathways during anaerobic digestion?

- Methodological Answer : Use bioreactors with controlled substrates (e.g., lignin-rich biomass) and integrate multi-omics approaches:

- Metabolomics : Track this compound levels via LC-MS/MS.

- Microbiome analysis : Perform 16S rRNA sequencing to identify microbial taxa correlated with its production (e.g., Spearman’s correlation analysis).

- Experimental controls : Include negative controls (sterilized sludge) to distinguish biotic vs. abiotic degradation .

Q. What challenges arise in crystallographic refinement of this compound-containing coordination polymers, and how can they be mitigated?

- Methodological Answer : In copper(II) benzoate complexes with this compound, challenges include disorder in the methyl group and π-π stacking interactions. Use high-resolution X-ray diffraction data (≤1.0 Å) and SHELXL for refinement. Constraints (e.g., DFIX for bond lengths) and validation tools (e.g., RIGU for rigidity) improve model accuracy. For twinned crystals, twin-law refinement in SHELXL is essential .

Q. How can contradictions in toxicological data for this compound be addressed, particularly regarding its genotoxicity and carcinogenicity?

- Methodological Answer : While this compound showed no genotoxicity in in vivo Muta™ mouse assays, a limited carcinogenicity study (single dose, unclear protocols) complicates risk assessment. To resolve contradictions:

- Conduct dose-response studies across multiple species.

- Use OECD-compliant assays (e.g., Ames test, micronucleus assay).

- Apply benchmark dose (BMD) modeling to quantify low-dose effects .

Q. What statistical approaches are suitable for integrating microbial activity data with this compound metabolite profiles in multi-omics studies?

- Methodological Answer : Pair sparse partial least squares (sPLS) regression with cross-omics factor analysis (COFA) to link microbial taxa (16S data) and metabolite concentrations. For high-dimensional data, use permutation testing to control false discovery rates (FDR). Open-source tools like mixOmics in R facilitate implementation .

Q. How does the methyl substituent position influence the electronic properties and reactivity of this compound in coordination chemistry?

- Methodological Answer : The methyl group at position 6 induces steric hindrance, affecting ligand binding modes in metal complexes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) can quantify electronic effects (e.g., charge distribution on the quinoline ring). Compare with 2- or 8-methylquinoline derivatives via cyclic voltammetry to assess redox behavior .

Q. Methodological Considerations

Q. What quality control measures are critical when synthesizing or isolating this compound for high-purity research applications?

- Methodological Answer :

- Purity verification : Use GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and compare retention indices with literature values.

- Storage : Store under inert gas (argon) at -20°C to prevent oxidation.

- Quantification : Calibrate HPLC-UV systems at λ = 254 nm using certified reference standards .

Q. How can researchers validate the assignment of this compound in non-targeted metabolomics studies to avoid false positives?

- Methodological Answer : Apply tiered confidence levels per Metabolomics Standards Initiative:

- Level 1 : Match retention time, MS/MS spectra, and isotopic pattern to authentic standards.

- Level 2 : Use computational tools (e.g., CFM-ID) for in silico MS/MS prediction.

- Level 3 : Confirm via orthogonal techniques (e.g., NMR or ion mobility spectrometry) .

Q. Ethical and Reporting Standards

Q. What ethical guidelines must be followed when reporting this compound toxicity studies involving animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies:

- Disclose animal welfare compliance (e.g., OECD test guidelines).

- Report sample size justification and randomization methods.

- Share raw data (e.g., histopathology images) via public repositories like Figshare .

Q. How should researchers address potential biases in structural studies of this compound derivatives?

- Methodological Answer :

- Blinding : Use double-blind refinement in crystallography software (e.g., SHELXL).

- Validation : Cross-check DFT-optimized geometries with experimental data (e.g., bond lengths).

- Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement details .

Q. Data Contradiction Analysis

Q. How can conflicting reports about this compound’s environmental persistence be resolved?

- Methodological Answer : Conduct comparative degradation studies under standardized OECD 301B (ready biodegradability) conditions. Variables to control include:

- Microbial community composition (e.g., inoculum from diverse habitats).

- Analytical methods (e.g., headspace GC vs. LC-MS/MS).

- Use stable isotope-labeled this compound (e.g., ¹³C-labeled) to trace degradation pathways .

Propriétés

IUPAC Name |

6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYISICIYVKBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020887 | |

| Record name | 6-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992), Liquid, Colourless oily liquid; Pungent heavy quinoline-like odour | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methylquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

497.5 °F at 760 mmHg (NTP, 1992), 259.00 to 261.00 °C. @ 760.00 mm Hg | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Soluble in benzene and ether; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.060-1.066 | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3 mmHg at 75 °F ; 5.6 mmHg at 111 °F; 10.5 mmHg at 149 °F (NTP, 1992) | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

91-62-3 | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14453I13N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °F (NTP, 1992), -22 °C | |

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.